molecular formula C8H6FNOS B13133747 5-Fluoro-2-methoxybenzo[d]thiazole

5-Fluoro-2-methoxybenzo[d]thiazole

Katalognummer: B13133747
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: VFRFJEJPYKGYRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-methoxybenzo[d]thiazole is a heterocyclic aromatic compound that contains a benzene ring fused to a thiazole ring. The presence of fluorine and methoxy groups on the benzene ring enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxybenzo[d]thiazole can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with 5-fluoro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as distillation, crystallization, and chromatography to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-methoxybenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups attached to the benzene or thiazole rings .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-methoxybenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Fluoro-2-methylbenzo[d]thiazole
  • 5-Fluoro-2-chlorobenzo[d]thiazole
  • 5-Fluoro-2-aminobenzo[d]thiazole

Uniqueness

5-Fluoro-2-methoxybenzo[d]thiazole is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and other biologically active molecules .

Eigenschaften

Molekularformel

C8H6FNOS

Molekulargewicht

183.20 g/mol

IUPAC-Name

5-fluoro-2-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H6FNOS/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3

InChI-Schlüssel

VFRFJEJPYKGYRM-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC2=C(S1)C=CC(=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.